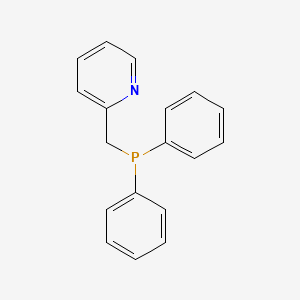
5-Benzyl-3-methylideneoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-methylideneoxolan-2-one: is an organic compound with the molecular formula C11H10O2 . It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a benzyl group attached to the oxolanone ring and a methylene group at the third position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and an appropriate oxalyl chloride derivative.
Formation of Intermediate: Benzyl alcohol reacts with oxalyl chloride to form benzyl chloroformate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as triethylamine, to form the oxolanone ring.
Introduction of Methylene Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of benzyl alcohol and oxalyl chloride.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzyl-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Benzyl-3-methylideneoxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the benzyl and methylene groups, which can participate in various chemical reactions. The molecular pathways involved include:
Nucleophilic Attack: The benzyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Electrophilic Addition: The methylene group can participate in electrophilic addition reactions, resulting in the formation of new derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Benzyl-3-methylideneoxazolidin-2-one: Similar structure but with an oxazolidinone ring.
5-Benzyl-3-methylideneoxazoline-2-one: Similar structure but with an oxazoline ring.
5-Benzyl-3-methylideneoxathiazolidin-2-one: Similar structure but with an oxathiazolidinone ring.
Uniqueness: 5-Benzyl-3-methylideneoxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
77547-07-0 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
5-benzyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C12H12O2/c1-9-7-11(14-12(9)13)8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
XXZZLJOGOSEOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(OC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


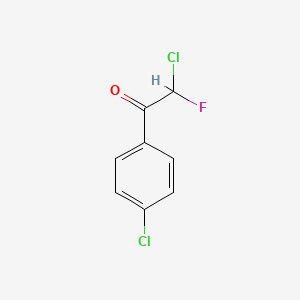
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
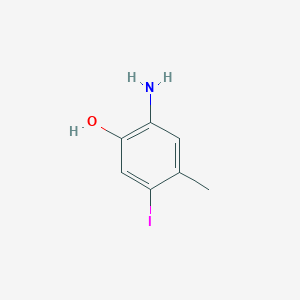
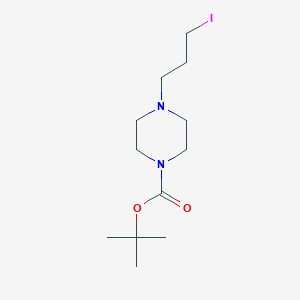


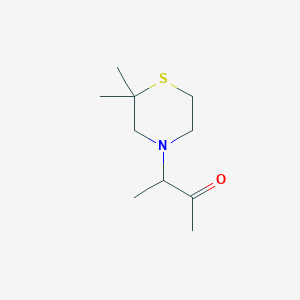
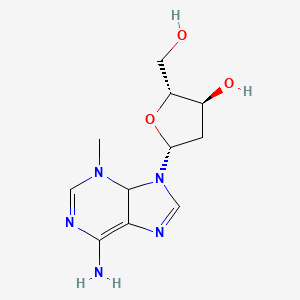
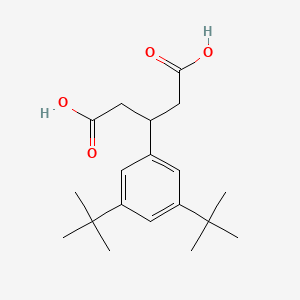
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
